6-Bromo-3-methylindolin-2-one

説明

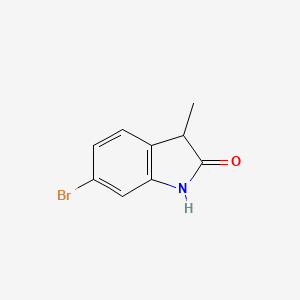

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTRLWBSKIYPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C(C=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299660 | |

| Record name | 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90725-50-1 | |

| Record name | 90725-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 3 Methylindolin 2 One and Its Derivatives

General Synthetic Strategies for Indolin-2-ones

The synthesis of the indolin-2-one (oxindole) scaffold is a cornerstone of heterocyclic chemistry, owing to its presence in numerous natural products and pharmaceutically active compounds. researchgate.netchemistryviews.org General strategies often involve the cyclization of suitably substituted aniline (B41778) derivatives. A variety of methods have been developed, including those based on acid or base-catalyzed reactions which target the reactivity at the β-carbon and –NH positions of the indolin-2-one core. researchgate.net

One common approach involves the intramolecular cyclization of α-haloacetanilides. Another significant strategy is the reduction of isatin (B1672199) derivatives. researchgate.net Modern synthetic methods have expanded this repertoire to include multi-component reactions, which allow for the construction of complex indolin-2-one structures in a single step from simple precursors. dergipark.org.tr For instance, a one-pot, three-component condensation reaction involving indole (B1671886), acenaphthylene-1,2-dione, and enaminone has been used to produce indole derivatives. dergipark.org.tr

Furthermore, strategies have been developed starting from acyclic precursors. For example, N-(o-bromophenyl)enecarbamates, prepared through the chemoselective cross-coupling of N-(o-bromophenyl)-α-phosphoryloxyenecarbamates with boron nucleophiles, can serve as precursors for Heck-type cyclization or aryl radical cyclization to yield 2-substituted indoles and indolines. nih.gov The versatility of these methods allows for the introduction of a wide range of substituents on both the aromatic ring and the heterocyclic core, providing access to a diverse library of indolin-2-one derivatives.

Bromination Reactions in Indolin-2-one Synthesis

Bromination is a key reaction for functionalizing the indolin-2-one core, often achieved through electrophilic aromatic substitution. The position of bromination on the aromatic ring is directed by the existing substituents. For the synthesis of 6-bromo-substituted indolin-2-ones, the electrophilic bromination of a 3-methylindolin-2-one precursor would be a direct approach. Various brominating agents can be employed for this purpose. chemicalpapers.com

Studies on the bromination of 2,3-dialkylindoles have shown that the reaction can proceed via a 3-bromoindolenine intermediate, which can be isolated in the presence of a base like triethylamine. cdnsciencepub.com This intermediate is reactive and can be converted to other derivatives. For instance, the reaction of 2,3-dimethylindole (B146702) with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide has been used to achieve bromination. core.ac.uk

Photochemical bromination represents another effective method. tubitak.gov.tr For example, the photobromination of indan-1-one derivatives using bromine in carbon tetrachloride under light irradiation yields various brominated products, including dibromo indenones. tubitak.gov.tr The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and the degree of bromination.

Table 1: Examples of Bromination Reactions on Indole and Indanone Scaffolds

| Starting Material | Brominating Agent | Conditions | Product(s) | Reference |

| Indoline (B122111) Core | Various brominating agents | Electrophilic substitution | 5-Brominated spirobrassinol methyl ethers | chemicalpapers.com |

| 2,3-Dimethylindole | N-Bromosuccinimide (NBS) | Triethylamine | 3-Bromo-2,3-dimethylindolenine | cdnsciencepub.com |

| 5-Methoxyindole | N-Bromosuccinimide (NBS) | Benzoyl peroxide (cat.), reflux | Tribromoindole | core.ac.uk |

| Indan-1-one | Bromine (Br₂) | CCl₄, hν (light irradiation) | Dibromo indenone, Dibromo indandione, etc. | tubitak.gov.tr |

| Sarcosine anhydride | N-Bromosuccinimide (NBS) | DMF | Dihalo-1,4-dimethylpiperazine-2,5-dione | georgiasouthern.edu |

Alkylation Approaches for N-Substituted Indolin-2-ones

The synthesis of N-substituted indolin-2-ones is commonly achieved through the alkylation of the indole nitrogen. This transformation is significant as the substituent on the nitrogen atom can greatly influence the molecule's properties. One-pot, multi-step procedures have been developed to streamline this process. For example, a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org

The alkylation can be performed under various conditions, often involving a base to deprotonate the indole nitrogen, followed by reaction with an alkylating agent. Phase-transfer catalysis is an effective methodology for N-alkylation, allowing the reaction to occur under mild, biphasic conditions. crdeepjournal.org This method is particularly useful for industrial applications due to its efficiency and use of inexpensive reagents. crdeepjournal.orgresearchgate.net

Regioselective alkylation can also be controlled by the choice of catalyst and solvent. For instance, indium-catalyzed, solvent-enabled regioselective C6- or N1-alkylations of 2,3-disubstituted indoles with para-quinone methides have been developed, where adjusting the reaction conditions can selectively favor N-alkylation. acs.org

Table 2: Methods for N-Alkylation of Indole Derivatives

| Method | Substrates | Reagents/Catalyst | Key Features | Reference |

| Fischer Indolisation–N-Alkylation | Aryl hydrazines, ketones, alkyl halides | - | One-pot, three-component, rapid synthesis | rsc.org |

| Phase-Transfer Catalysis | Alcohols, phenols, amides, heterocycles | Alkyl halides, aqueous NaOH/K₂CO₃, PTC catalyst | Efficient for O, N, S, and P alkylation under mild conditions | crdeepjournal.org |

| Indium-Catalyzed Alkylation | 2,3-Disubstituted indoles, p-quinone methides | In(OTf)₃ | Regioselective (N1- vs C6-alkylation) controlled by solvent | acs.org |

Catalytic Synthesis of 6-Bromo-3-methylindolin-2-one Analogues

Catalysis plays a pivotal role in the synthesis of complex molecules like this compound analogues, offering efficiency, selectivity, and milder reaction conditions.

Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for synthesizing heterocyclic compounds, including indolines. acs.org The principle involves using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, to transport a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. crdeepjournal.orgmdpi.com This method is particularly advantageous for reactions involving an organic substrate and an inorganic anion, such as in alkylation or cyclization reactions. researchgate.net

In the context of indolin-2-one synthesis, PTC can be used to facilitate the N-alkylation of the indolinone core or in cyclization reactions to form the heterocyclic ring. crdeepjournal.orgacs.org An asymmetric phase-transfer catalysis approach has been demonstrated for the enantioselective synthesis of indolines, achieving high levels of diastereoselectivity and enantioselectivity. acs.org This highlights the potential of PTC to not only facilitate the synthesis but also to control the stereochemistry of the final product. The mechanism often involves the deprotonation of the substrate at the interface between the two phases, followed by the transfer of the resulting anion into the organic phase by the catalyst. mdpi.com

Metal-Catalyzed Reactions

Transition metal catalysis is a versatile tool for the synthesis of indoles and their derivatives. Various metals, including palladium, copper, and rhodium, have been employed to catalyze key bond-forming reactions. rsc.org For example, palladium-catalyzed cascade cyclization/carbonylation of indoles with aryl formates has been developed to create ester-functionalized indolo[2,1-a]isoquinoline scaffolds. researchgate.net

Copper-catalyzed reactions are also prominent in indole chemistry. A Cu(I)-catalyzed regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates has been reported for the synthesis of functionalized indolizine (B1195054) derivatives. researchgate.net While not directly for indolin-2-one, this demonstrates the utility of copper in constructing related heterocyclic systems.

Rhodium catalysts, such as dirhodium tetraacetate, are well-known for their ability to catalyze carbene insertion reactions, which can be applied to the synthesis of complex indole structures. rsc.org Although a specific example for this compound was not detailed in the provided search results, the general applicability of these metal-catalyzed cross-coupling and cyclization reactions provides a clear pathway for synthesizing such analogues. dergipark.org.trnih.gov

Photoredox Catalysis in Oxindole (B195798) Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, including the construction of oxindoles. chemistryviews.orgacs.org This method utilizes a photocatalyst, such as an iridium or ruthenium complex, which becomes excited upon absorbing visible light and can then mediate single-electron transfer processes to generate radical intermediates under mild conditions. rsc.org

Several protocols have been developed for the synthesis of oxindoles via photoredox catalysis. One approach involves the radical cyclization of N-arylacrylamides. acs.org In these reactions, an alkyl radical, generated through various means, adds to the acrylamide, initiating a cascade cyclization to form the oxindole ring. chemistryviews.orgacs.org Another strategy employs the conversion of 2-bromoanilides into 3,3-disubstituted oxindoles with high efficiency under visible light irradiation, using fac-Ir(ppy)₃ as the photocatalyst. rsc.org This method is particularly relevant as it tolerates halogen atoms like bromo and chloro on the phenyl ring. rsc.org

More recently, an iron-catalyzed photoredox decarboxylative radical cyclization has been developed for oxindole synthesis, using FeCl₃ as a sustainable catalyst. acs.org This highlights the ongoing development of more environmentally benign catalytic systems for the synthesis of these important heterocyclic compounds.

Table 3: Catalytic Methods in Oxindole Synthesis

| Catalytic Method | Catalyst Example | Reaction Type | Key Features | Reference |

| Phase Transfer Catalysis | Quaternary ammonium salt | Asymmetric 5-endo-trig cyclization | High diastereo- and enantioselectivity | acs.org |

| Metal Catalysis | Palladium, Copper, Rhodium | Cross-coupling, Cyclization | Access to complex, functionalized indole cores | rsc.orgresearchgate.net |

| Photoredox Catalysis | fac-Ir(ppy)₃ | Radical cyclization of 2-bromoanilides | Mild conditions, high yield, functional group tolerance | rsc.org |

| Photoredox Catalysis | FeCl₃ | Decarboxylative radical cyclization | Sustainable iron catalyst, room temperature | acs.org |

| Photoredox Catalysis | - | Strain-release radical spirocyclization | Synthesis of functionalized spirocyclobutyl oxindoles | chemrxiv.org |

Cascade and Multicomponent Reactions for Indolin-2-one Scaffolds

Cascade reactions, where a series of intramolecular transformations occur sequentially in a single operation, and multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a one-pot synthesis, represent highly efficient strategies for constructing complex molecular architectures like the indolin-2-one core. beilstein-journals.org These approaches are prized for their atom economy, reduction in waste, and simplification of purification processes.

While specific examples detailing the synthesis of this compound via these methods are not extensively documented, the general applicability of cascade and MCRs to the indolin-2-one scaffold is well-established. For instance, MCRs often utilize isatins, which are precursors to indolin-2-ones, to create structurally diverse spirooxindoles and related compounds. acs.org A common MCR approach involves the reaction of an isatin, an activated methylene (B1212753) compound, and a C-H acid, often catalyzed by a base or a Lewis acid, to generate functionalized spirooxindoles. Adapting this for this compound would likely involve starting with 6-bromoisatin (B21408) and introducing the 3-methyl group via a suitable nucleophile in the MCR.

Another powerful strategy involves the use of gold(I)-catalyzed cascade reactions to build fused indole derivatives. rsc.org These reactions can create complex polycyclic structures from simple indole precursors through a sequence of hydroamination and arylation steps. Furthermore, copper-catalyzed MCRs have been successfully employed for the synthesis of diverse spirotetrahydrocarbazoles from 2-methylindole, aldehydes, and dienophiles. nih.gov This highlights the potential for metal-catalyzed MCRs to construct complex scaffolds related to indolin-2-ones.

A plausible multicomponent reaction for generating indole-fused heterocycles might involve the one-pot reaction of an indole, formaldehyde, and an amino hydrochloride. nih.gov The reaction proceeds through the formation of an iminium intermediate followed by alkylamination and subsequent cyclization. By selecting a substituted indole like a 6-bromoindole (B116670) derivative, this methodology could be adapted for the synthesis of complex structures incorporating the 6-bromoindolin-2-one motif.

The table below summarizes representative multicomponent reactions for indolin-2-one and related scaffolds, illustrating the diversity of achievable structures.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Isatin | Tetrahydroisoquinoline | Terminal Alkyne | Benzoic Acid, 80 °C | N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides acs.org |

| 2-Methylindole | Aromatic Aldehyde | Cyclic Dienophile | CuSO₄, Toluene, 110 °C | Spirotetrahydrocarbazoles nih.gov |

| 3-Methylindole | Formaldehyde | Chloroethylamine hydrochloride | Acetic Acid, 45 °C | Indole-fused oxadiazepine nih.gov |

| Arylglyoxal monohydrate | 2-Amino-1,4-naphthoquinone | Indole | Sulfamic acid, Acetonitrile, reflux | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives researchgate.net |

Reaction Optimization and Green Chemistry Approaches in this compound Synthesis

The principles of reaction optimization and green chemistry are paramount in modern synthetic chemistry, aiming to improve yields, reduce reaction times, minimize waste, and use less hazardous substances. While specific literature on the green synthesis of this compound is sparse, valuable insights can be drawn from methodologies applied to structurally related compounds.

Reaction Optimization:

Optimization studies often focus on solvent, temperature, and catalyst choice to enhance reaction efficiency and selectivity. For example, in the synthesis of a radiolabeled purine (B94841) derivative, 6-bromo-7-[11C]methylpurine, a systematic investigation of reaction conditions was performed to maximize the yield of the desired N7-alkylated product over the N9-isomer. nih.gov It was found that less polar solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) significantly improved the product ratio compared to more conventional polar aprotic solvents like acetone (B3395972) or DMF. nih.gov However, these less polar solvents required higher temperatures to achieve reasonable reaction rates. nih.gov The use of a more reactive methylating agent, [11C]methyl triflate, allowed the reaction to proceed efficiently at a lower temperature (100 °C) while maintaining the improved selectivity. nih.gov

This approach of fine-tuning solvent polarity and the reactivity of the electrophile offers a clear roadmap for optimizing the final methylation or alkylation step in a potential synthesis of this compound.

The following table, inspired by the optimization study of a related compound, illustrates how reaction conditions can be systematically varied to improve product yield and selectivity. nih.gov

| Entry | Solvent | Temperature (°C) | Methylating Agent | Product Ratio (Desired:Undesired) | Yield (Desired) |

| 1 | Acetone | 100 | [¹¹C]CH₃I | 1:1 | Moderate |

| 2 | Acetonitrile | 100 | [¹¹C]CH₃I | 1:1 | Moderate |

| 3 | THF | 140 | [¹¹C]CH₃I | 2:1 | Good |

| 4 | 2-MeTHF | 100 | [¹¹C]CH₃OTf | ~2:1 | High |

| 5 | AcOEt | 100 | [¹¹C]CH₃OTf | ~2:1 | High |

Green Chemistry Approaches:

Green chemistry principles encourage the use of environmentally benign reagents and conditions. One relevant example is the development of a novel method for the bromination of 7-aminophthalide, which avoids the use of elemental bromine. chemrxiv.org In this process, the bromide ion itself, liberated from a benzyl (B1604629) bromide starting material, acts as the bromine source for electrophilic aromatic substitution at a high temperature (170 °C) in sulfuric acid. chemrxiv.org This strategy minimizes halogenated waste.

Another green approach involves the use of visible-light photocatalysis. rsc.org This technique uses light as a traceless reagent to initiate reactions under extremely mild conditions. For instance, the synthesis of pyrido[1,2-a]indol-6(7H)-ones has been achieved through a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes. rsc.org Applying such a photocatalytic strategy to a suitable precursor of this compound could offer a significantly greener synthetic route, avoiding harsh reagents and high temperatures.

These examples underscore a clear trend towards more sustainable synthetic practices that could be beneficially applied to the production of this compound, focusing on atom economy, safer solvents, and energy-efficient catalytic systems.

Elucidation of Molecular Structure and Stereochemistry

X-ray Crystallography and Solid-State Analysis

Single-Crystal X-ray Diffraction

While data for the specific title compound is unavailable, studies on structurally similar molecules, such as various substituted bromo-indoline derivatives, have been successfully characterized using this method. These studies typically reveal the planar nature of the indolinone ring system, with the substituents occupying specific spatial orientations.

Table 1: Crystallographic Data for 6-Bromo-3-methylindolin-2-one

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These forces, which include hydrogen bonding, halogen bonding, and van der Waals forces, dictate the physical properties of the solid material. For this compound, the presence of a bromine atom, a carbonyl group, and an N-H group suggests the potential for a variety of intermolecular interactions.

However, in the absence of single-crystal X-ray diffraction data, a definitive analysis of the crystal packing and the specific intermolecular interactions for this compound cannot be provided. It can be hypothesized that N-H···O hydrogen bonds would be a prominent feature, leading to the formation of dimers or chains. Additionally, Br···O or Br···N halogen bonds and π-π stacking interactions between the aromatic rings could further stabilize the crystal structure.

Hirshfeld Surface Analysis

As this analysis is contingent on the availability of crystallographic information file (CIF), which is generated from single-crystal X-ray diffraction data, a Hirshfeld surface analysis for this compound has not been reported in the scientific literature. Studies on analogous bromo-substituted heterocyclic compounds have utilized Hirshfeld analysis to reveal the significance of H···H, C-H···π, and halogen···H contacts in their crystal packing.

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for assessing the purity and analyzing isomers of pharmaceutical and chemical entities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for separating components of a mixture. While HPLC methods are commonly developed for compounds of this nature to determine purity and quantify impurities, specific HPLC analytical methods for this compound, including details on the stationary phase, mobile phase composition, flow rate, and detection wavelength, are not detailed in the available literature.

Table 2: Representative HPLC Parameters (Hypothetical)

| Parameter | Value |

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection | Data not available |

| Retention Time | Data not available |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of a compound and for identifying and quantifying impurities. Although commercial vendors list the molecular weight of this compound, specific LC-MS studies detailing fragmentation patterns or the analysis of related substances for this compound are not publicly documented.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. As with HPLC and LC-MS, no specific UPLC methods for the analysis of this compound have been published in the reviewed scientific literature.

Chiral Gas Chromatography (GC) for Enantiomeric Purity

The determination of the enantiomeric purity, or enantiomeric excess (e.e.), of chiral molecules is a critical aspect of stereochemistry, particularly in the fields of asymmetric synthesis and pharmaceutical development. For the compound this compound, which possesses a stereocenter at the C3 position, quantifying the ratio of its (R)- and (S)-enantiomers is essential for characterizing its stereochemical integrity. Chiral Gas Chromatography (GC) stands as a powerful analytical technique for this purpose, enabling the separation and quantification of enantiomers.

The fundamental principle of chiral GC lies in the use of a chiral stationary phase (CSP) coated onto the inner wall of a capillary column. nih.gov These CSPs create a chiral environment through which the enantiomers of an analyte pass. The separation occurs due to the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the stationary phase. uni-muenchen.de The differing stability of these diastereomeric complexes leads to different retention times for each enantiomer, allowing for their separation and subsequent quantification. nih.gov

Detailed Research Findings

However, based on the established principles of chiral GC for related compound classes, a hypothetical, yet scientifically grounded, approach can be outlined. The successful separation of enantiomers is highly dependent on the selection of the appropriate chiral stationary phase and the optimization of chromatographic conditions.

Chiral Stationary Phases (CSPs)

For compounds like 3-substituted oxindoles, cyclodextrin-based CSPs are often the first choice. sci-hub.segcms.cz Modified cyclodextrins, which are cyclic oligosaccharides, offer a variety of interaction mechanisms, including inclusion complexation and external interactions (hydrogen bonding, dipole-dipole) at the mouth of the cyclodextrin (B1172386) cavity. nih.gov The derivatization of the hydroxyl groups on the cyclodextrin rim with various functional groups (e.g., alkyl, acetyl, or silyl (B83357) groups) significantly alters their enantioselective properties, making the selection of the right derivative crucial for achieving separation. gcms.cz

For a compound like this compound, a derivatized β- or γ-cyclodextrin column would be a primary candidate. For instance, phases like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin have shown versatility for a range of chiral pharmaceuticals. sci-hub.se

Hypothetical Analytical Conditions and Data

To illustrate the type of data obtained from a successful chiral GC analysis, the following table presents hypothetical parameters for the separation of the enantiomers of this compound. These values are based on typical separations of chiral heterocyclic compounds and serve as an example of what a research finding would report.

Interactive Data Table: Hypothetical Chiral GC Separation of this compound Enantiomers

| Parameter | Value | Description |

| Column | ||

| Chiral Stationary Phase | Heptakis(2,6-di-O-pentyl-3-O-butyryl)-β-cyclodextrin | A modified β-cyclodextrin CSP known for resolving a variety of chiral compounds. |

| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness | Standard dimensions for a capillary GC column providing high resolution. |

| GC Conditions | ||

| Carrier Gas | Helium | Inert carrier gas used at a constant flow rate. |

| Flow Rate | 1.2 mL/min | Optimal flow rate for carrier gas to ensure efficient separation. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the sample without degradation. |

| Detector Temperature | 280 °C (FID) | Flame Ionization Detector is a common detector for organic compounds. |

| Oven Program | 150 °C (hold 2 min), ramp to 220 °C at 2 °C/min | A slow temperature ramp is often necessary to resolve enantiomers. |

| Retention Data | ||

| Retention Time (t_R1) | 28.5 min | Hypothetical retention time for the first-eluting enantiomer (e.g., (R)-enantiomer). |

| Retention Time (t_R2) | 29.8 min | Hypothetical retention time for the second-eluting enantiomer (e.g., (S)-enantiomer). |

| Separation Quality | ||

| Separation Factor (α) | 1.05 | A measure of the selectivity between the two enantiomers (t_R2 / t_R1). A value > 1 is required for separation. |

| Resolution (R_s) | 1.8 | A measure of how well the two peaks are separated. A value ≥ 1.5 indicates baseline separation. |

In a typical research context, the data from such an analysis would be used to calculate the enantiomeric excess (e.e.) of a sample using the peak areas (A) of the two enantiomers:

e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100

This quantitative result is the ultimate goal of the analysis, providing a precise measure of the sample's enantiomeric purity. While specific experimental data for this compound is elusive, the principles and methodologies of chiral GC are well-established and provide a clear framework for how such an analysis would be conducted and reported. libretexts.org

Computational Chemistry and Theoretical Studies on 6 Bromo 3 Methylindolin 2 One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. This approach allows for the calculation of various properties, including optimized molecular geometry, bond lengths, bond angles, and dihedral angles. For 6-bromo-3-methylindolin-2-one, such calculations would provide a foundational understanding of its three-dimensional shape and the spatial arrangement of its constituent atoms. However, no published studies presenting DFT-calculated geometric parameters for this specific compound were identified.

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its tendency to participate in chemical reactions. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Despite the importance of these parameters, specific HOMO and LUMO energy values and orbital diagrams for this compound are not available in the reviewed literature.

Conformational Analysis and Isomer Stability

The presence of a stereocenter at the C3 position, bearing a methyl group, suggests the existence of different stereoisomers (enantiomers) of this compound. Conformational analysis would involve calculating the relative energies of different spatial arrangements (conformers) of the molecule to identify the most stable, lowest-energy conformation. This analysis is vital for understanding how the molecule might interact with its environment, including biological targets. Regrettably, no studies on the conformational preferences or the relative stabilities of isomers of this compound were found.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimentally obtained data to confirm the molecular structure and to aid in the assignment of spectral bands. This comparative approach is a powerful tool for structural elucidation. However, no publications were found that presented theoretically predicted spectroscopic parameters for this compound.

Investigation of Biological Activities and Medicinal Chemistry Implications

Antimicrobial Activity of 6-Bromo-3-methylindolin-2-one Derivatives

Derivatives of the indolin-2-one and related indole (B1671886) scaffolds have demonstrated notable antimicrobial properties, showing potential for development into new antibacterial and antifungal agents.

The antibacterial potential of indole derivatives has been evaluated against a range of pathogenic bacteria. Studies on 6-bromoindolglyoxylamide polyamine derivatives, which share the 6-bromoindole (B116670) core, have shown intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov One particular derivative incorporating a spermine (B22157) chain was identified as the most potent in its series, and its mechanism is thought to involve the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

The efficacy of these compounds extends to Gram-negative bacteria as well. Analogues of the 6-bromo derivatives have been developed that show enhanced activity against Escherichia coli. nih.gov Furthermore, certain polyamine derivatives have demonstrated the ability to enhance the activity of existing antibiotics against resistant Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov Other research into different classes of indole derivatives has also confirmed activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 6-Bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus | Intrinsic antimicrobial activity | nih.gov |

| 6-Bromoindolglyoxylamide analogues | Escherichia coli | Enhanced antibacterial activity | nih.gov |

| Polyamine derivative 3 | Pseudomonas aeruginosa | Antibiotic enhancement | nih.gov |

| Indole-triazole derivative (Compound 3d) | S. aureus, MRSA, E. coli, B. subtilis | Broad-spectrum activity (MIC: 3.125-50 µg/mL) | nih.gov |

This table is for illustrative purposes and represents findings from research on the broader class of indole derivatives.

The antifungal properties of the indolin-2-one scaffold are also a significant area of research. researchgate.net Studies have identified 6-bromo derivatives with moderate to excellent antifungal capabilities. nih.gov The structural modifications on the core indole nucleus play a crucial role in determining the spectrum and potency of the antifungal action.

For instance, new indole derivatives incorporating triazole, thiadiazole, and carbothioamide moieties have been synthesized and tested against clinically relevant fungi. nih.gov These compounds showed a broad spectrum of activity, with some indole-triazole hybrids demonstrating significant promise against Candida albicans and Candida krusei, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL. nih.gov Similarly, 6-substituted indolo[1,2-c]quinazolines have been screened for their inhibitory action against fungal strains, with certain derivatives showing potent activity comparable to the standard drug Ketoconazole. nih.gov

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 6-Bromo derivatives | Fungi | Moderate to excellent antifungal properties | nih.gov |

| Indole-triazole/thiadiazole derivatives | Candida albicans, Candida krusei | Potent activity (MIC ≥ 3.125 µg/mL) | nih.gov |

| 6-substituted indolo[1,2-c]quinazolines | Fungal strains | Potent activity, comparable to Ketoconazole | nih.gov |

This table is for illustrative purposes and represents findings from research on the broader class of indole derivatives.

Anticancer and Cytotoxic Potentials of Indolin-2-one Scaffolds

The indolin-2-one scaffold is a cornerstone in the development of anticancer agents, with several approved drugs built upon this structure. The cytotoxic potential of these compounds is heavily influenced by the substituents at various positions on the indolinone ring.

Derivatives of indolin-2-one have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. In studies involving hepatocellular carcinoma (HepG2) cells, a series of indolinone-based derivatives were designed as kinase inhibitors. mdpi.com Among these, compounds with specific substitutions demonstrated potent cytotoxicity, with IC₅₀ values in the low micromolar range, indicating a higher potency than the reference compound indirubin (B1684374) in some cases. mdpi.com

The scaffold has also been tested against chronic myelogenous leukemia (K562) cells. Novel indole-vinyl sulfone derivatives were found to exhibit potent activity against a panel of cancer cell lines, including K562. nih.gov Further investigation revealed that the lead compound induced cell cycle arrest and apoptosis in K562 cells. nih.gov Other research has shown that indole/isatin (B1672199) conjugated pyrimidine (B1678525) derivatives were more cytotoxic than the standard drug Imatinib against the K562 cell line. researchgate.net The position of halogen atoms, such as bromine, on the indolin-2-one ring has been shown to be important for cytotoxicity. researchgate.net

Table 3: Cytotoxic Activity of Selected Indolin-2-one Derivatives

| Compound Class | Cell Line | Key Finding | Reference(s) |

|---|---|---|---|

| Indolinone-based kinase inhibitors | HepG2 | IC₅₀ values as low as 2.53 µM | mdpi.com |

| Indole-vinyl sulfone derivatives | K562 | Potent activity, induced apoptosis | nih.gov |

| Indole/isatin conjugated pyrimidines | K562 | More cytotoxic than Imatinib | researchgate.net |

| Biphenylurea-indolinone conjugates | MCF-7 | IC₅₀ value of 1.04 µM for the most active member | nih.gov |

This table is for illustrative purposes and represents findings from research on the broader class of indolin-2-one scaffolds.

The anticancer effects of indolinone scaffolds are often attributed to their ability to inhibit protein kinases, which are crucial for cell signaling and proliferation. Many indolin-2-one derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases.

Key mechanisms include:

Kinase Inhibition: A primary mechanism is the inhibition of various protein kinases. Specific derivatives have shown potent inhibitory action against Cyclin-Dependent Kinases (CDK-2, CDK-4), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). mdpi.com Inhibition of these kinases disrupts cell cycle progression and angiogenesis.

Cell Cycle Arrest: Treatment with indolinone derivatives can lead to cell cycle arrest at different phases. For example, some compounds induce arrest at the G1 phase in HepG2 cells, while others cause arrest at the G2/M phase in K562 cells. mdpi.comnih.gov This arrest prevents cancer cells from dividing and proliferating.

Induction of Apoptosis: By inhibiting key signaling pathways, these compounds can trigger programmed cell death (apoptosis). This is often observed through the upregulation of the Bax/Bcl-2 ratio and the subsequent activation of the caspase cascade. mdpi.com

Microtubule Disruption: Certain indole derivatives have been found to interact with tubulin at the colchicine-binding site, disrupting the microtubule network and thereby inhibiting cell division. nih.gov

Other Biological Properties Explored in Indolin-2-one Research

Beyond antimicrobial and anticancer effects, the versatile indolin-2-one scaffold has been explored for a range of other potential therapeutic applications. The diverse biological profile underscores the importance of this heterocyclic system in drug discovery. nih.gov

Anti-inflammatory Activity: Certain 3-substituted-indolin-2-one derivatives have been shown to possess excellent anti-inflammatory properties by significantly inhibiting the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in activated macrophages.

Trypanocidal Activity: Early research identified that 1,3-dihydro-2H-indol-2-one derivatives exhibit in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

PAK4 Inhibition: A novel series of substituted indolin-2-one derivatives were designed as potent inhibitors of p21-activated kinase 4 (PAK4), a target implicated in cancer cell proliferation, migration, and invasion. researchgate.net

Antiviral and Anticonvulsant Properties: The broader indole scaffold is recognized for a wide spectrum of biological activities, including antiviral and anticonvulsant properties, which continue to be areas of active research. nih.gov

Anti-inflammatory Activity

The indolin-2-one core is a known pharmacophore associated with anti-inflammatory properties. nih.gov Research into derivatives of this structure has sought to identify compounds that can modulate inflammatory pathways. A study investigating a series of nineteen 3-substituted-indolin-2-one derivatives identified several compounds with significant anti-inflammatory effects. glpbio.com These effects were measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. glpbio.com

Among the tested compounds, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the most potent activity, significantly suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner. glpbio.com This compound was also found to inhibit key signaling pathways related to inflammation, including the Akt, MAPK, and NF-κB pathways. glpbio.com While this study did not include the exact 6-bromo-3-methyl variant, it underscores the potential of the indolin-2-one skeleton as a template for potent anti-inflammatory agents. The substitution at the 3-position is crucial, with a 3-hydroxyphenyl group conferring high activity. glpbio.com Furthermore, 6-Bromo-2-oxindole has been utilized in the synthesis of indolin-2-one based p38α inhibitors, which are known to possess anti-inflammatory activity. tandfonline.com

Table 1: Anti-inflammatory Activity of Selected 3-Substituted-indolin-2-one Derivatives glpbio.com

| Compound | Structure | % NO Inhibition (at 40 µM) |

| 3-(3-hydroxyphenyl)-indolin-2-one | ~75% | |

| 3-(4-hydroxyphenyl)-indolin-2-one | ~60% | |

| 3-(2-hydroxyphenyl)-indolin-2-one | ~55% | |

| 3-phenyl-indolin-2-one | ~30% |

This table is generated based on data interpretation from the referenced study. Values are approximate.

Antiviral and Anti-HIV Activity

The oxindole (B195798) scaffold is a component of compounds investigated for antiviral properties, including activity against HIV and the respiratory syncytial virus (RSV). tandfonline.comsemanticscholar.org A recent study identified a series of spiro-indolinone compounds as potent inhibitors of the RSV RNA-dependent RNA polymerase. tandfonline.com

In this research, the 5-bromo oxindole moiety was found to be a key component for inhibitory activity. tandfonline.com The combination of a 5-bromo oxindole core with a methyl group at the R2 position and a 3-chloropicolinonitrile group at the R3 position resulted in a compound with significantly improved biochemical potency (IC₅₀ = 0.27 µM) and good cellular activity (EC₅₀ = 2.38 µM) with low cytotoxicity. tandfonline.com The study highlighted that a substituent at the 5-position of the oxindole ring is important for inhibition, as the unsubstituted analogue showed a considerable loss of potency. tandfonline.com

Table 2: Antiviral (Anti-RSV) Activity of Spiro-indolinone Analogues tandfonline.com

| Compound ID (from study) | R1 (Oxindole Substitution) | Biochemical IC₅₀ (µM) | Cellular Antiviral EC₅₀ (µM) |

| 16 | 5-Chloro | 1.03 | 15.9 |

| 17 | 5-Methoxy | 3.10 | 6.54 |

| 18 | 5-Methyl | 1.83 | 13.9 |

| 19 | 5-Fluoro | 1.94 | 8.84 |

| 20 | 5-H (unsubstituted) | 6.63 | 8.34 |

| 22 | 5-Bromo | 0.27 | 2.38 |

This table is adapted from data presented in the referenced study.

Anticonvulsant Activity

Indoline (B122111) derivatives have been evaluated for their potential to manage seizure disorders. rsc.org An early study tested several indoline derivatives in pentetrazole (PTZ) and maximal electroshock (MES) seizure models in mice, with 2-oxoindoline itself being identified as the most potent anticonvulsant compound in the series. rsc.org It was particularly effective at suppressing the tonic phase of PTZ-induced seizures and offered complete protection in the MES test at a dose of 100 mg/kg. rsc.org

More recent research has explored novel di(indolyl)indolin-2-ones, with several compounds demonstrating significant activity in the maximal electroshock test, comparable to the standard drug phenytoin. researchgate.net Another study on a different series of indole derivatives also identified compounds with appreciable activity against both MES and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov These findings collectively suggest that the indolin-2-one core is a viable starting point for the development of new anticonvulsant agents.

Antioxidant Properties

Several studies have indicated that the oxindole scaffold possesses antioxidant capabilities. nih.govrsc.orgnih.gov The antioxidant potential is often attributed to the keto-lactam ring, whose N-H and C=O moieties may play a role in scavenging free radicals. doi.org

One study synthesized a series of 3-substituted-2-oxindole derivatives and evaluated their in vitro antioxidant activity using the DPPH free radical scavenging assay. doi.org It was found that 3-aroyl methylene (B1212753) indol-2-ones, particularly those with halogen substitutions at the 5-position of the isatin ring, exhibited good antioxidant activity at low concentrations (5-100 μg/ml). doi.org Another investigation into various indole derivatives noted that the substitution pattern at the 5-position of the indole ring, such as with a bromo group, plays a significant role in the antioxidant capacity. nih.gov These findings suggest that bromo-substituted oxindoles could be promising candidates for further antioxidant studies.

Anti-tubercular Activity

The search for new anti-tubercular drugs has led to the investigation of various heterocyclic compounds, including oxindole derivatives. tandfonline.comnih.gov A study focused on designing novel oxindole analogues as anti-tubercular agents identified several compounds with excellent activity against the Mycobacterium tuberculosis H37Rv strain. tandfonline.com Using the microplate alamarBlue™ assay, compounds designated OXN-1, OXN-3, and OXN-7 showed a minimum inhibitory concentration (MIC) of 0.78 μg/ml. tandfonline.com

In another study, new 5-substituted oxindole derivatives were synthesized and tested for their in vitro anti-mycobacterial activity. nih.gov The most promising compounds from this series, 9e, 13b, and 13e, exhibited MIC values of 1.56 μg/mL, 3.125 μg/mL, and 3.125 μg/mL, respectively. nih.gov These compounds were investigated through molecular docking as potential inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme, a key target in M. tuberculosis. nih.gov These results highlight that the oxindole scaffold is a valuable template for developing potent anti-tubercular agents.

Table 3: Anti-tubercular Activity of Selected Oxindole Derivatives tandfonline.comnih.gov

| Compound Series | Compound ID (from study) | MIC (μg/mL) vs. M. tuberculosis H37Rv |

| Nitrofuran-Oxindole Hybrids tandfonline.com | OXN-1 | 0.78 |

| Nitrofuran-Oxindole Hybrids tandfonline.com | OXN-3 | 0.78 |

| Nitrofuran-Oxindole Hybrids tandfonline.com | OXN-7 | 0.78 |

| 5-Substituted Oxindoles nih.gov | 9e | 1.56 |

| 5-Substituted Oxindoles nih.gov | 13b | 3.125 |

| 5-Substituted Oxindoles nih.gov | 13e | 3.125 |

Anti-hypertensive and Anti-diabetic Activities

The oxindole framework has been associated with a broad range of biological effects, including antihypertensive and antidiabetic activities. nih.govnih.gov Research has shown that oxindole-derived compounds can act as potent inhibitors of α-glucosidase and α-amylase, enzymes that are crucial targets in the management of diabetes. semanticscholar.orgresearchgate.net

A study exploring the anti-diabetic potential of dichloro-substituted indolinone compounds found significant inhibition of both α-glucosidase and α-amylase. researchgate.net The 2,3-dichloroindolinone compound (C1) showed an IC₅₀ value of 35.266 μM against α-glucosidase and 42.449 μM against α-amylase. The 2,6-dichloroindolinone (C2) also showed potent inhibition with IC₅₀ values of 38.379 μM and 46.708 μM against α-glucosidase and α-amylase, respectively. researchgate.net These values are comparable to the standard drug, acarbose. Another study identified several substituted indolin-2-ones as potent α-glucosidase inhibitors, with IC₅₀ values ranging from 9.15 to 13.74 μM. semanticscholar.org These findings suggest that the indolin-2-one scaffold is a promising starting point for designing new anti-diabetic agents.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications affect potency and selectivity.

Substitution at the 3-position: The C3 position is a common site for modification. SAR analysis reveals that 3-substituted indolin-2-ones with a five-membered heteroaryl ring at this position are highly specific inhibitors of the VEGF (Flk-1) receptor tyrosine kinase. tandfonline.com In contrast, introducing a substituted benzylidene group with bulky substituents on the phenyl ring leads to high selectivity toward EGF and Her-2 receptor tyrosine kinases. tandfonline.com

Substitution at the 5- and 6-positions: The aromatic ring of the indolin-2-one is another critical area for modification. Halogenation at these positions significantly influences biological activity. In a study on antitumor indolin-2-ones, replacing a fluoro group at the C-5 position with a chloro group led to a substantial increase in potency against the A549 lung cancer cell line. nih.gov However, introducing a bromo, hydrogen, or methyl group at the same C-5 position resulted in a significant decrease in potency. nih.gov

Conversely, in the context of antiviral activity against RSV, a bromo substituent at the 5-position was found to be optimal for potency compared to chloro, fluoro, methyl, or methoxy (B1213986) groups. tandfonline.com The presence of a substituent at this position was deemed crucial for inhibitory action. tandfonline.com The use of 6-bromo-oxindole in the synthesis of molecular motors demonstrates that substitution at this position can effectively tune the electronic properties of the scaffold. This suggests that a bromine atom at position 6, as in this compound, would likely have a profound impact on the molecule's biological profile, influencing factors like binding affinity and metabolic stability.

Role as a Pharmacophore and Building Block in Drug Discovery

The indolin-2-one core is a well-established pharmacophore in drug discovery, recognized for its ability to interact with a variety of biological targets. mdpi.com A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The indolin-2-one structure, with its hydrogen bond donor and acceptor sites, and its rigid bicyclic system, serves as a versatile scaffold for the design of new bioactive molecules. mdpi.comnih.gov

Derivatives of indolin-2-one have been developed as inhibitors of various enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways. nih.govnih.govacs.org The development of these inhibitors often involves the synthesis of a library of substituted indolin-2-ones to explore the structure-activity relationship (SAR).

In this context, this compound represents a valuable building block for the synthesis of more complex molecules. The bromine atom at the 6-position offers a handle for further chemical modification through cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups to explore new chemical space and optimize biological activity. bldpharm.com The methyl group at the 3-position can influence the stereochemistry and conformation of the molecule, which can be critical for selective binding to a target protein. lookchem.com The strategic placement of substituents, such as halogens, on the aromatic ring of the indolin-2-one scaffold has been shown to be a key strategy in modulating the potency and selectivity of kinase inhibitors. nih.gov

The table below lists compounds from the broader class of indolin-2-ones and related structures that have been investigated for their biological activities, highlighting the importance of this chemical class in medicinal chemistry.

| Compound Name | Investigated Activity |

| Substituted indolin-2-one derivatives | p21-activated kinase 4 (PAK4) inhibition nih.gov |

| Indolin-2-one derivatives | Tropomyosin receptor kinase (TRK) inhibition nih.gov |

| 3-Substituted indolin-2-ones | Tyrosine kinase inhibition acs.org |

| Indoline derivatives | Antioxidant and anti-inflammatory agents acs.org |

| Cryptolepine and its bromo-derivative | Dual cholinesterase inhibitors nih.gov |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | Antibacterial activity researchgate.net |

Chemical Reactivity and Derivatization of 6 Bromo 3 Methylindolin 2 One

Functionalization at the Indoline (B122111) Ring

The indoline ring of 6-Bromo-3-methylindolin-2-one offers two primary sites for functionalization: the nitrogen atom (N1) and the carbocyclic (benzene) ring.

N-Substitution: The secondary amine within the lactam ring is readily functionalized.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides in the presence of a base. Studies on related 6-bromoisatins and other indolinones demonstrate that reactions with alkyl halides (e.g., benzyl (B1604629) bromide, propargyl bromide, ethyl bromide) proceed efficiently using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netakademisains.gov.my Phase transfer catalysis (PTC) conditions, employing catalysts such as tetra-n-butylammonium bromide (TBAB), have also proven effective for these transformations. researchgate.net

N-Arylation: The introduction of aryl groups at the nitrogen position can be achieved via copper- or palladium-catalyzed cross-coupling reactions. The Chan-Lam coupling, which utilizes a copper catalyst to couple N-H bonds with arylboronic acids, is a viable method for N-arylation. rsc.org Alternatively, the Buchwald-Hartwig amination provides another powerful route for forming C-N bonds. rsc.org

Carbocyclic Ring Functionalization: Modifying the benzene (B151609) portion of the molecule, other than at the bromine position, is more challenging and typically requires advanced synthetic strategies. Methods such as directed ortho-metalation could potentially be employed, although specific examples for this substrate are not widely reported. Functionalization often relies on leveraging the existing electronic properties of the substituted ring to direct further electrophilic substitution.

Reactions Involving the Bromo Substituent

The bromine atom at the C6 position is a key functional handle, primarily for transition-metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.

The C6-bromo substituent is ideally suited for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is one of the most widely used reactions for this scaffold, coupling the aryl bromide with an aryl or vinyl boronic acid (or its ester) to form a biaryl or styrenyl linkage. The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃, K₂CO₃). rsc.org This method is instrumental in building molecular complexity, for instance, in the synthesis of precursors for organic semiconductors or bioactive molecules.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to arylethynyl structures. The process is co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orgorganic-chemistry.org This method has been successfully applied to bromoindoline cores to construct intermediates for various applications, including PET imaging agents. vulcanchem.comnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. It is a powerful tool for introducing nitrogen-containing functional groups and constructing complex heterocyclic systems. nih.govresearchgate.net

Stille, Hiyama, and Kumada Couplings: These reactions offer alternative C-C bond-forming strategies. The Stille coupling uses organotin reagents, [19 from first search] the Hiyama coupling employs organosilanes activated by a fluoride (B91410) source, [33 from first search] and the Kumada coupling utilizes Grignard reagents (organomagnesium). While less commonly cited for this specific scaffold compared to the Suzuki reaction, they represent valid synthetic options for introducing a wide range of organic fragments.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Resulting Bond | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Aryl-Aryl | rsc.org |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Aryl-Alkynyl | wikipedia.orgvulcanchem.com |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand (e.g., XPhos) / Base (e.g., NaOtBu) | Aryl-Nitrogen | rsc.orgnih.gov |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl-Aryl/Vinyl | researchgate.net |

| Hiyama | R-Si(OR)₃ | Pd Catalyst / Fluoride Source (e.g., TBAF) | Aryl-Aryl/Vinyl | nih.gov |

Note: The Chan-Lam coupling is typically used for N-H or O-H arylation and is discussed in section 6.1. It is not a direct reaction of the bromo substituent.

Direct nucleophilic aromatic substitution (SNA_r) of the bromine atom is generally challenging on this scaffold. Such reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.org The indolin-2-one system does not provide sufficient activation for this reaction to occur under standard conditions. Therefore, cross-coupling reactions are the overwhelmingly preferred method for functionalizing the C6-position.

Modifications at the 3-Methyl Group

The C3 position of the oxindole (B195798) core is particularly reactive. The protons on the 3-methyl group are adjacent to both the carbonyl group and the benzene ring, making them acidic enough to be removed by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form a nucleophilic enolate. This enolate is a key intermediate for forming new C-C bonds at the C3 position.

Alkylation: The C3-enolate can react with various electrophiles, such as alkyl halides, to introduce a second substituent at this position, leading to 3,3-disubstituted oxindoles. mdpi.com This approach is fundamental in the synthesis of natural products and analogues containing a quaternary carbon center at C3. scielo.br

Aldol and Mannich-type Reactions: The enolate can participate in aldol-type condensations with aldehydes or ketones, forming a new C-C bond and a hydroxyl group. sigmaaldrich.comacs.orgwikipedia.org It can also undergo Mannich-type reactions with imines to generate aminomethylated products. sigmaaldrich.com These reactions are crucial for building more complex side chains at the C3 position.

Reactivity of the Carbonyl Group

The C2-carbonyl group is an electrophilic center and can undergo a variety of nucleophilic addition reactions.

Reduction: The carbonyl can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding a 6-bromo-3-methylindolin-2-ol. chemguide.co.uk More potent reducing agents could potentially lead to the complete reduction of the carbonyl to a methylene (B1212753) group (-CH₂-), affording the corresponding indoline.

Condensation Reactions: The carbonyl group can react with nucleophiles like hydrazine (B178648) to form hydrazones. These intermediates can be used to construct novel heterocyclic systems. mdpi.com

Knoevenagel Condensation: While more common with isatins (indoline-2,3-diones), Knoevenagel condensation of the C2-carbonyl with active methylene compounds is a potential, though less explored, pathway for derivatization. sigmaaldrich.com

Thionation: The carbonyl can be converted to a thiocarbonyl (C=S) using reagents like Lawesson's reagent. The resulting indoline-2-thiones are valuable intermediates for synthesizing sulfur-containing fused heterocycles. acs.org

Development of Novel Indolin-2-one Scaffolds through Derivatization

The diverse reactivity of this compound allows it to serve as a starting point for the synthesis of more elaborate molecular frameworks, such as spirocyclic and fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products.

Spirooxindoles: A prominent class of derivatives are spirooxindoles, where the C3 carbon of the indolinone is part of a second ring system. A common strategy involves converting the 3-methyl group into a 3-methylene group, which can then act as a dipolarophile in researchgate.nettandfonline.com-dipolar cycloaddition reactions to form five-membered spiro-heterocycles. researchgate.netunimi.it Alternatively, multicomponent reactions involving the C3-enolate can also generate complex spiro[pyrrolidine-2,3'-oxindole] structures. mdpi.com

Fused Indolines: Tandem reactions can be designed to build new rings onto the indolinone core. For example, a sequence involving an initial reaction at the C3-position followed by an intramolecular cyclization can lead to 2,3-fused indoline frameworks. acs.org Cross-coupling at the C6-bromo position followed by an intramolecular condensation is another powerful strategy for constructing polycyclic systems.

Future Research Directions and Therapeutic Potential

Emerging Synthetic Strategies for Complex Indolin-2-one Architectures

The development of novel and efficient synthetic methodologies is paramount to exploring the full potential of the indolin-2-one scaffold. Researchers are moving beyond traditional condensation reactions to create more complex and diverse molecular architectures. researchgate.net

One promising area is the use of cascade reactions , which allow for the formation of multiple chemical bonds in a single, efficient sequence. unimi.it These reactions can generate intricate polycyclic indole (B1671886) structures from simpler starting materials, offering a rapid route to novel compound libraries. unimi.it For instance, cascade reactions can be designed to build upon the indole nucleus, creating tetracyclic and even more complex systems in a highly enantioselective manner. unimi.it

Another innovative approach is ring distortion strategy . This method utilizes complex natural products containing an indole or related ring system as a starting point. nih.gov Through strategic ring cleavage, expansion, rearrangement, and fusion, chemists can dramatically alter the original scaffold to produce unique and architecturally complex small molecules. nih.gov This strategy has been successfully applied to the indole alkaloid yohimbine (B192690) to generate a library of diverse and biologically active compounds. nih.gov

Furthermore, advancements in catalysis , including both metal- and organo-catalysis, are enabling more precise and selective modifications of the indolin-2-one core. researchgate.net These methods facilitate the introduction of diverse functional groups at various positions on the ring, which is crucial for fine-tuning the pharmacological properties of the resulting molecules.

Advanced Computational Modeling for Structure-Function Relationships

The integration of advanced computational modeling has become an indispensable tool in modern drug discovery, enabling a deeper understanding of the relationship between the chemical structure of a compound and its biological activity. For 6-Bromo-3-methylindolin-2-one and its derivatives, these in silico methods are accelerating the design of new and more potent therapeutic agents.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are being employed to build robust and predictive models. tandfonline.com These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can identify the key structural features that are essential for a compound's biological activity. tandfonline.com By analyzing a series of related indolin-2-one derivatives, these models can guide the design of new molecules with improved potency and selectivity. tandfonline.com

Molecular docking simulations are used to predict how these compounds bind to their biological targets, such as protein kinases. mdpi.comnih.gov These simulations provide valuable insights into the specific interactions between the ligand and the active site of the protein, helping to rationalize observed activities and to design new derivatives with enhanced binding affinity. mdpi.com

Furthermore, molecular dynamics (MD) simulations are used to study the stability of the ligand-protein complexes over time. tandfonline.com This provides a more dynamic picture of the binding event and can help to identify the most stable binding modes. tandfonline.com By combining these computational techniques, researchers can screen virtual libraries of compounds, prioritize candidates for synthesis, and ultimately accelerate the discovery of new drug candidates.

Exploration of Novel Biological Targets and Polypharmacology

While the indolin-2-one scaffold is well-known for its kinase inhibitory activity, ongoing research is uncovering a broader range of biological targets, highlighting the potential for these compounds in various therapeutic areas. researchgate.net The concept of polypharmacology , where a single drug molecule interacts with multiple targets, is also gaining traction as a desirable attribute for treating complex diseases like cancer. acs.orgnih.gov

Recent studies have identified indolin-2-one derivatives as inhibitors of targets beyond the well-established receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. scirp.org For example, some derivatives have shown activity against dihydrofolate reductase (DHFR) and quorum sensing in bacteria, suggesting potential applications as novel antimicrobial agents. nih.gov Others have demonstrated inhibitory effects on enzymes like glycogen (B147801) synthase kinase 3β (GSK3β) and α-glucosidase, indicating potential for the treatment of type 2 diabetes. nih.gov

The ability of some indolin-2-one derivatives to modulate the activity of multiple kinases simultaneously is a key area of interest. mdpi.com This multi-targeted approach can be more effective in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. mdpi.com For instance, certain derivatives have shown dual inhibitory activity against both VEGFR-2 and cyclin-dependent kinases (CDKs), which are involved in angiogenesis and cell cycle regulation, respectively. mdpi.com This polypharmacological profile could lead to more effective and durable therapeutic responses.

Development of this compound as a Privileged Scaffold for Drug Discovery

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The indolin-2-one nucleus is widely considered to be such a scaffold, and this compound serves as an excellent starting point for the development of new drugs. researchgate.netresearchgate.net

The development of drugs like Sunitinib and Nintedanib, which are based on the indolin-2-one scaffold and are used to treat various cancers, underscores the therapeutic potential of this chemical class. researchgate.net The success of these drugs has spurred further research into the development of new indolin-2-one derivatives for a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. researchgate.netresearchgate.net The strategy of using a privileged scaffold like this compound as a template for library design is a powerful approach in modern drug discovery. rsc.org

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of new drug leads from large compound libraries is greatly facilitated by the integration of high-throughput screening (HTS) and combinatorial chemistry . researchgate.netslideshare.net These technologies allow for the rapid synthesis and evaluation of thousands of compounds, significantly accelerating the drug discovery process. slideshare.netcea.fr

Combinatorial chemistry enables the systematic and rapid synthesis of large libraries of related compounds, such as derivatives of this compound. researchgate.net By varying the substituents at different positions on the indolin-2-one scaffold, a diverse collection of molecules can be generated. researchgate.net These libraries can then be screened for biological activity using HTS.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-3-methylindolin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of brominated indole precursors or through palladium-catalyzed cross-coupling reactions. For example, bromination at the 6-position of 3-methylindolin-2-one can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (50–70°C) in anhydrous DMF. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts like di-brominated analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the lactam carbonyl (~1700 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as demonstrated in analogous brominated indole derivatives .

Q. How can researchers ensure purity during isolation of this compound?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) is standard. For high-purity requirements, recrystallization from ethanol or methanol is recommended. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures <1% impurities, as applied to structurally similar brominated compounds .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder or twinning. Using SHELXL for refinement allows modeling of anisotropic displacement parameters and hydrogen bonding networks. For challenging cases, twin refinement (via TWIN/BASF commands in SHELX) or complementary DFT calculations can reconcile data .

Q. What strategies are effective for elucidating the reaction mechanism of this compound in cross-coupling reactions?

- Methodological Answer : Kinetic isotope effects (KIEs) and intermediate trapping (e.g., using TEMPO) identify rate-determining steps. Monitoring reactions via in-situ NMR or LC-MS reveals transient intermediates. Computational studies (DFT) map energy profiles, as seen in analogous Suzuki-Miyaura couplings of brominated indoles .

Q. How can researchers address discrepancies in biological activity data for this compound analogs?

- Methodological Answer : Validate assays using positive controls and replicate experiments. Structure-activity relationship (SAR) studies should compare crystallographic data (e.g., hydrogen-bonding motifs from SCXRD) with activity trends. Meta-analysis of published IC₅₀ values identifies outliers due to assay variability .

Q. What advanced techniques are recommended for studying the stability of this compound under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Accelerated degradation studies (e.g., exposure to UV light or humidity) coupled with LC-MS identify decomposition pathways. For photostability, UV-vis spectroscopy tracks absorbance changes over time .

Q. How can computational modeling enhance the design of this compound derivatives with improved properties?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins. QSAR models correlate electronic parameters (HOMO/LUMO energies) with reactivity. MD simulations evaluate solvation effects, while SCXRD data validate predicted conformations .

Methodological Notes

- Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) is preferred for small-molecule structures. ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

- Synthesis : Brominated intermediates require inert atmospheres (Ar/N₂) to prevent oxidation. Safety protocols for handling bromine-containing compounds include fume hoods and PPE .

- Data Validation : Cross-reference SCXRD data with Cambridge Structural Database (CSD) entries for analogous compounds to identify anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。